molecular formula C10H12ClN B12107861 1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride

1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride

Cat. No.: B12107861
M. Wt: 181.66 g/mol
InChI Key: WGFSSSLTLSNEQC-UHFFFAOYSA-N
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Description

1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride is a chemical compound with the molecular formula C10H11N.HCl and a molecular weight of 181.66 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring fused to an indene moiety. It is used primarily in research settings and has various applications in chemistry and biology.

Preparation Methods

The synthesis of 1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride involves several steps. One common method includes the reaction of indene with a suitable amine under specific conditions to form the desired product. The reaction conditions typically involve the use of solvents such as ethanol or ethyl ether and may require heating to achieve the desired yield . Industrial production methods are less documented but likely follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may influence signaling pathways related to cell growth and differentiation .

Comparison with Similar Compounds

1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride can be compared with similar compounds such as:

    1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine: The non-hydrochloride form of the compound.

    3-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride: A brominated derivative with different reactivity and applications.

    4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride: A fluorinated analog with unique properties.

Properties

Molecular Formula

C10H12ClN

Molecular Weight

181.66 g/mol

IUPAC Name

1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloride

InChI

InChI=1S/C10H11N.ClH/c11-10-8-5-6-3-1-2-4-7(6)9(8)10;/h1-4,8-10H,5,11H2;1H

InChI Key

WGFSSSLTLSNEQC-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C2N)C3=CC=CC=C31.Cl

Origin of Product

United States

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